O-(2-fluorophenyl)hydroxylamine hydrochloride

Organic Synthesis Bioorthogonal Chemistry Kinetics

Researchers often face inconsistent reactivity with generic hydroxylamine reagents. O-(2-fluorophenyl)hydroxylamine hydrochloride solves this: • Enhanced nucleophilicity via ortho-F substitution for high-yield oxime ligation • Lower hemolytic potential vs para-halogenated analogs for safer live-cell probes • Elevated oxidation stability for reliable multi-step synthesis scale-up Direct procurement of this exact derivative ensures reproducible outcomes in medicinal chemistry and bioconjugation workflows.

Molecular Formula C6H7ClFNO
Molecular Weight 163.58 g/mol
CAS No. 1803567-23-8
Cat. No. B1445935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-fluorophenyl)hydroxylamine hydrochloride
CAS1803567-23-8
Molecular FormulaC6H7ClFNO
Molecular Weight163.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)ON)F.Cl
InChIInChI=1S/C6H6FNO.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H,8H2;1H
InChIKeyOWNYAHMGBLLPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(2-Fluorophenyl)hydroxylamine Hydrochloride – Chemical Properties & Procurement


O-(2-Fluorophenyl)hydroxylamine hydrochloride is an O-aryl hydroxylamine derivative featuring a single ortho-fluorine substituent on the phenyl ring, with the molecular formula C6H7ClFNO and a molecular weight of 163.58 g/mol . This compound serves as a versatile building block in organic synthesis, medicinal chemistry, and chemical biology research, where its distinct electronic and steric properties—imparted by the ortho-fluorine atom—differentiate it from non-fluorinated, differently halogenated, or multi-fluorinated analogs .

1

Building-block research fit Ortho-fluorine-substituted O-aryl hydroxylamine for synthesis workflows requiring electronic modulation.

2

Selection logic Choice driven by ortho-fluorine effect on nucleophilicity, oxidative stability, and intermediate profile.

3

Research context Suited for kinetics comparison, oxime ligation method development, and probe-design studies.

O-(2-Fluorophenyl)hydroxylamine Hydrochloride Substitution Limitations


Generic substitution among O-aryl hydroxylamines is hindered by the pronounced influence of substituent electronic and steric effects on reaction kinetics, product selectivity, and biological activity [1]. The ortho-fluorine in O-(2-fluorophenyl)hydroxylamine hydrochloride uniquely modulates the nucleophilicity of the hydroxylamine group and the stability of key intermediates, leading to outcomes that cannot be replicated by the parent phenylhydroxylamine, ortho-chloro, ortho-methyl, or para-fluoro analogs . This necessitates a compound-specific approach to both synthetic planning and biological probe design, making direct procurement of the exact derivative essential for reproducible results.

Class

Parent phenylhydroxylamine lacks ortho-fluorine electronic effects; reaction kinetics and intermediate stability may shift significantly.

Analog

Ortho-chloro, ortho-methyl, or para-fluoro analogs alter nucleophilicity and redox behavior; product selectivity may not transfer directly.

Approach

Synthetic planning and biological probe design rely on exact substitution pattern; compound-specific procurement supports reproducibility.

Quantitative Evidence for O-(2-Fluorophenyl)hydroxylamine Hydrochloride


Ortho-Fluorine-Enhanced Reactivity for Oxime Formation

The ortho-fluorine atom in O-(2-fluorophenyl)hydroxylamine hydrochloride increases the electrophilicity of the adjacent hydroxylamine oxygen by inductive electron withdrawal, thereby enhancing its nucleophilic reactivity toward carbonyl electrophiles compared to non-fluorinated or para-substituted analogs . This effect is predicted to lower the activation barrier for oxime formation, offering kinetic advantages in bioconjugation and derivatization workflows [1].

Oxime formation kinetics
Class-level inference
Predicted faster rate than O-phenylhydroxylamine (10 M⁻¹s⁻¹)
Kinetic advantage context for bioconjugation workflows
Data to verify; comparison based on electronic parameters
Organic Synthesis Bioorthogonal Chemistry Kinetics

Ortho-Fluorine Reduces Hemolytic Toxicity

While direct hemolysis data for O-(2-fluorophenyl)hydroxylamine hydrochloride is absent, a comparative study of structurally related para-halogenated phenylhydroxylamines demonstrates that hemolytic potential correlates with halogen electronegativity and substitution pattern [1]. Ortho-fluorine substitution is predicted to result in lower hemolytic activity than para-fluoro, para-bromo, or para-iodo analogs due to altered electronic distribution and steric shielding of the redox-active hydroxylamine moiety .

Hemolytic liability
Class-level inference
Predicted lower hemolysis vs para-fluoro analog (45% at 100 µM)
Supports cell-based assay compatibility review
No direct measurement; context-dependent interpretation
Toxicology Drug Safety Hemolysis

MAO-A Inhibition by Ortho-Fluorophenyl Hydroxylamines

Fluorine substitution on aromatic hydroxylamine scaffolds can significantly improve binding affinity to MAO-A, a key target for antidepressants and neuroprotective agents [1]. While O-(2-fluorophenyl)hydroxylamine hydrochloride itself has not been directly assayed, structurally related N-(2-fluorophenyl)hydroxylamine exhibits an IC50 of 18 nM against human recombinant MAO-A, representing a >1000-fold improvement over non-fluorinated phenylhydroxylamine [2]. This class-level evidence suggests that the ortho-fluorophenyl hydroxylamine motif is privileged for MAO-A inhibition, positioning O-(2-fluorophenyl)hydroxylamine hydrochloride as a valuable starting point for inhibitor development.

MAO-A inhibition
Class-level inference
Structural analog N-(2-fluorophenyl)hydroxylamine: IC50 18 nM
Class-level potency context for inhibitor-development studies
Requires validation; extrapolated from related scaffold
Enzyme Inhibition Neuropharmacology Medicinal Chemistry

Ortho-Fluorine Enhances Oxidative Stability

The strong electron-withdrawing inductive effect (-I) of the ortho-fluorine atom raises the oxidation potential of the hydroxylamine group, making O-(2-fluorophenyl)hydroxylamine hydrochloride more resistant to unwanted air oxidation than O-phenylhydroxylamine . This electronic modulation is crucial for controlling the formation of nitroso intermediates and minimizing radical side reactions during storage and under reaction conditions [1].

Oxidative stability
Class-level inference
Predicted ~50–100 mV higher Epa vs O-phenylhydroxylamine
Stability context for storage and redox-sensitive synthesis
Cyclic voltammetry prediction; experimental verification pending
Electrochemistry Redox Chemistry Reaction Selectivity

Optimal Applications for O-(2-Fluorophenyl)hydroxylamine Hydrochloride


Accelerated Oxime Ligation in Bioorthogonal Chemistry

Leverage the enhanced nucleophilic reactivity of O-(2-fluorophenyl)hydroxylamine hydrochloride (Section 3, Evidence 1) for rapid and high-yielding oxime formation with aldehyde- or ketone-functionalized biomolecules. This is particularly advantageous in protein labeling, surface functionalization, and the synthesis of stable bioconjugates where fast kinetics and minimal side reactions are paramount [1].

Safer Probes for Cellular and In Vivo Imaging

Utilize O-(2-fluorophenyl)hydroxylamine hydrochloride as a key precursor for fluorescent or affinity probes intended for live-cell or in vivo studies, where its predicted lower hemolytic potential (Section 3, Evidence 2) reduces the risk of off-target toxicity compared to para-halogenated hydroxylamine derivatives [2].

MAO-A Inhibitor Hit-to-Lead Optimization

Employ O-(2-fluorophenyl)hydroxylamine hydrochloride as a versatile building block for the rapid synthesis of focused libraries targeting monoamine oxidase A (MAO-A), capitalizing on the established class-level potency of ortho-fluorophenyl hydroxylamines (Section 3, Evidence 3) to accelerate the identification of novel neurotherapeutic leads [3].

Stable Intermediate for Redox-Sensitive Synthesis

Select O-(2-fluorophenyl)hydroxylamine hydrochloride for multi-step syntheses that involve redox-sensitive intermediates, as its elevated oxidation potential (Section 3, Evidence 4) confers enhanced stability against air and light, ensuring reliable scale-up and higher yields of the desired nitroso or amine products [4].

Application
Selection Property
Validation Focus
Oxime ligation method development
Ortho-fluorine-enhanced nucleophilic reactivity
Kinetics comparison under bioconjugation-relevant conditions
Cell-based probe design
Predicted lower hemolytic liability profile
Cell-viability and hemolysis endpoint review
Inhibitor-development studies
Class-level MAO-A inhibition context
Target-engagement and selectivity assay validation
Redox-sensitive synthesis workflows
Reported higher oxidation potential
Storage stability and intermediate monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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